molecular formula C11H7FO3 B1531297 2-Fluoro-4-(furan-3-yl)benzoic acid CAS No. 1339862-17-7

2-Fluoro-4-(furan-3-yl)benzoic acid

Cat. No. B1531297
M. Wt: 206.17 g/mol
InChI Key: SKHXAMRXCBUPIG-UHFFFAOYSA-N
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Description

“2-Fluoro-4-(furan-3-yl)benzoic acid” is an aromatic organic compound . It has a molecular weight of 206.17 .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-4-(furan-3-yl)benzoic acid” can be represented by the formula C11H7FO3 . The InChI code for this compound is 1S/C11H7FO3/c12-8-1-2-9 (7-3-4-15-6-7)10 (5-8)11 (13)14/h1-6H, (H,13,14) .


Physical And Chemical Properties Analysis

“2-Fluoro-4-(furan-3-yl)benzoic acid” is a powder . Its molecular weight is 206.17 .

Scientific Research Applications

Organic Synthesis and Material Science

A study on the effect of donor units on the properties of fluorinated acceptor-based systems explored the synthesis of monomers bearing 5-fluorobenzo[c][1,2,5]-thiadiazole as the acceptor moiety with furan as an electron-donating group. The study revealed that these materials have potential applications in electrochromic devices due to their low bandgap values and exhibited electrochromic properties with relatively low switching times (Çakal et al., 2021).

Photoluminescent Properties

Research into solid-emissive benzo[b]naphtho[2,1-d]furan-6-one-type fluorophores has shown that these compounds, designed with a π-planar chromophore skeleton and sterically hindered dialkyl substituents, exhibit strong blue fluorescence emission in both solution and crystalline states, highlighting their potential for use in optoelectronic applications (Ooyama et al., 2008).

Novel Fluorophores

A study on one-pot synthesis of dual-state emission (DSE) luminogens containing the V-shape furo[2,3-b]furan scaffold demonstrated that these novel fluorophores exhibit solution and solid dual-state emission properties, making them promising materials for advanced photonic applications (Zhou et al., 2020).

Photocycloaddition Reactions

Research on the influence of arene substituents on photocycloaddition of furan to the benzene ring has highlighted the dependency of reaction mode selectivity and regiochemistry on arene substituents, suggesting applications in complex organic synthesis and mechanistic studies (Garcia et al., 1994).

Liquid Crystal Properties

A study focusing on properties of binary mixtures derived from hydrogen-bonded liquid crystals found that fluorine substitution in benzene ring core compounds influences the electro-optical and optical properties, potentially leading to the development of new materials with enhanced performance for liquid crystal displays (Fouzai et al., 2018).

Safety And Hazards

The compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-fluoro-4-(furan-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO3/c12-10-5-7(8-3-4-15-6-8)1-2-9(10)11(13)14/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKHXAMRXCBUPIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=COC=C2)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-(furan-3-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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